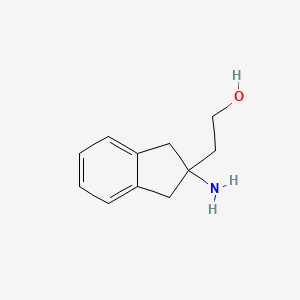
2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol is an organic compound with a unique structure that includes an indane ring system. This compound is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol typically involves the condensation of 2,3-dihydro-1H-indene-2-carbaldehyde with glycine, followed by reduction and purification steps . The reaction conditions often include the use of hydrogen gas for reduction and crystallization for purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride
- (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid
- 1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-
Uniqueness
2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol is unique due to its specific indane ring structure combined with an amino and hydroxyl group. This combination provides distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(2-amino-1,3-dihydroinden-2-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-11(5-6-13)7-9-3-1-2-4-10(9)8-11/h1-4,13H,5-8,12H2 |
InChI Key |
VPVIHTNRZNNVLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[7-(Chlorosulfonyl)-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl]acetic acid](/img/structure/B13287287.png)
![2-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one](/img/structure/B13287306.png)
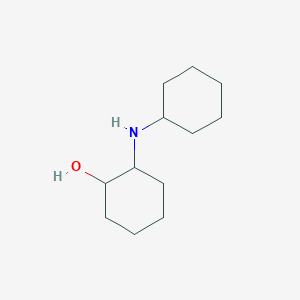
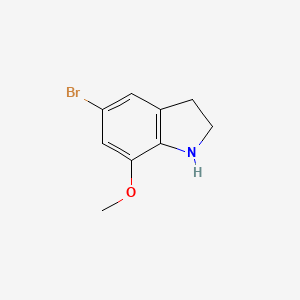
![Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate](/img/structure/B13287327.png)
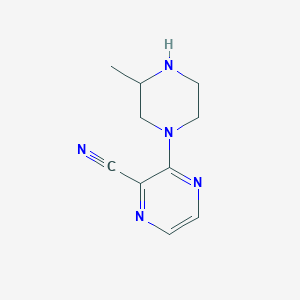

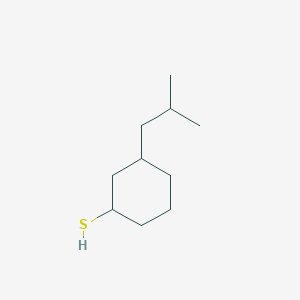
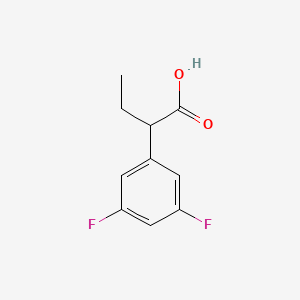
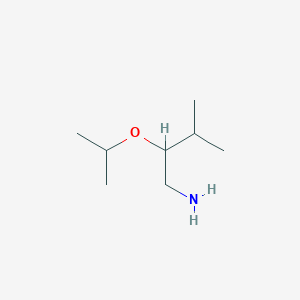
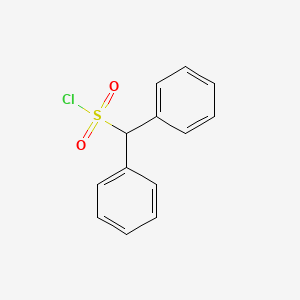
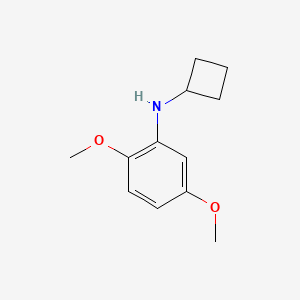
amine](/img/structure/B13287383.png)
